molecular formula C20H20N2O2S B11991336 Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Cat. No.: B11991336
M. Wt: 352.5 g/mol
InChI Key: PTQHWIHEIMMCPR-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a thienoisoquinoline core fused with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a phenyl-substituted amine with a thienoisoquinoline derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .

Scientific Research Applications

Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-(4-chlorobenzoyl)-6,7,8,9-tetrahydro-5-methylthieno[2,3-c]isoquinoline
  • 1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Uniqueness

Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the phenyl substitution.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

InChI

InChI=1S/C20H20N2O2S/c1-2-24-20(23)18-16(21)15-13-10-6-7-11-14(13)17(22-19(15)25-18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11,21H2,1H3

InChI Key

PTQHWIHEIMMCPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=CC=C4)N

Origin of Product

United States

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